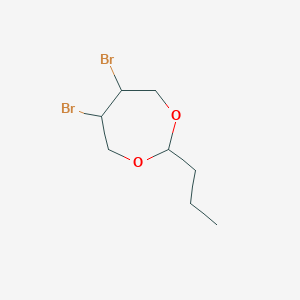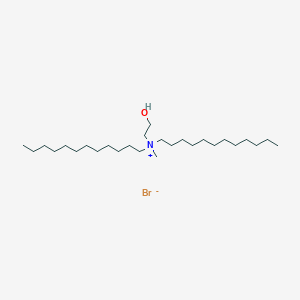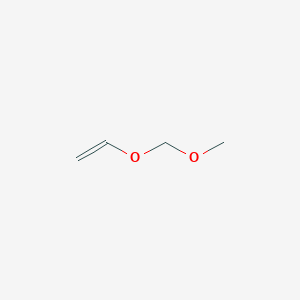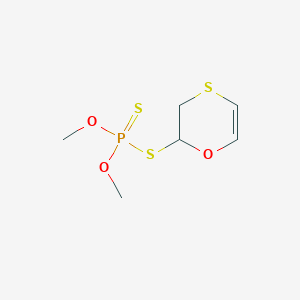
5-methyl-3H-diazaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3H-diazaphosphole is a heterocyclic compound that incorporates phosphorus and nitrogen atoms within its five-membered ring structure. This compound is part of the diazaphosphole family, which is known for its unique chemical properties and reactivity. The presence of both phosphorus and nitrogen atoms in the ring system imparts distinct characteristics, making it a subject of interest in various fields of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-3H-diazaphosphole typically involves the condensation of 2-phosphaallyl cation with hydrazines . This method provides a straightforward route to obtain 3,5-unsubstituted and 3,5-homo substituted diazaphospholes.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. The scalability of the synthetic routes mentioned above would be crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-3H-diazaphosphole undergoes various chemical reactions, including:
Cycloaddition Reactions: These reactions involve the addition of unsaturated compounds to form cyclic products.
Substitution Reactions: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Cycloaddition Reactions: Typically involve unsaturated compounds such as alkenes or alkynes under mild to moderate conditions.
Substitution Reactions: Often use halides or organometallic reagents in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions can yield bicyclic compounds, while substitution reactions can produce various substituted diazaphospholes .
Scientific Research Applications
5-Methyl-3H-diazaphosphole has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 5-methyl-3H-diazaphosphole involves its ability to participate in cycloaddition and substitution reactions. The compound’s reactivity is influenced by the presence of phosphorus and nitrogen atoms in the ring, which can interact with various molecular targets. For example, in cycloaddition reactions, the compound can form stable intermediates that facilitate the formation of new chemical bonds .
Comparison with Similar Compounds
- 1H-3,5-Di-tert-butyl-[1,2,4]diazaphosphole
- 1H-3-Trimethylsilyl-5-(2,4,6-tri-tert-butylphenyl)-[1,2,4]diazaphosphole
- 1,3,2-Dithiaphospholes
Comparison: 5-Methyl-3H-diazaphosphole is unique due to its specific substitution pattern and the presence of a methyl group at the 5-position. This substitution can influence the compound’s reactivity and stability compared to other diazaphospholes. For instance, bulky substituents like tert-butyl groups can lead to dimerization due to intermolecular hydrogen bonding . In contrast, this compound may exhibit different reactivity patterns due to the smaller size of the methyl group.
Properties
CAS No. |
63139-09-3 |
|---|---|
Molecular Formula |
C3H5N2P |
Molecular Weight |
100.06 g/mol |
IUPAC Name |
5-methyl-2H-diazaphosphole |
InChI |
InChI=1S/C3H5N2P/c1-3-2-6-5-4-3/h2H,1H3,(H,4,5) |
InChI Key |
MXUXAIUXLSTXAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNP=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-(4-methylphenyl)-oxido-[(4-sulfophenyl)hydrazinylidene]azanium](/img/structure/B14491588.png)



![6-Chloro-8-(3-hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14491613.png)




![{2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid](/img/structure/B14491637.png)
![2-hydroxypropane-1,2,3-tricarboxylic acid;1-(2'-methoxyspiro[1,3-dioxolane-2,11'-6H-benzo[c][1]benzoxepine]-4-yl)-N,N-dimethylmethanamine](/img/structure/B14491641.png)


![4,5-Dichloro-2-[(4-fluorophenyl)methylidene]cyclopent-4-ene-1,3-dione](/img/structure/B14491663.png)
